Introduction: A Privileged Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)thiomorpholine
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(6-Chloropyridazin-3-yl)thiomorpholine emerges as a compound of significant interest, embodying the fusion of two "privileged scaffolds": the pyridazine ring and the thiomorpholine moiety. The pyridazine core, a π-deficient aromatic heterocycle, is a recognized feature in numerous bioactive agents, including those with anticancer and anti-inflammatory properties.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bonds within biological targets.[1]
Simultaneously, the thiomorpholine ring, a saturated heterocycle, offers a distinct set of physicochemical properties compared to its more common oxygen-containing analog, morpholine.[3] The substitution of oxygen with sulfur increases lipophilicity and can introduce a site for metabolic oxidation, which can be strategically exploited in drug development to modulate pharmacokinetic profiles.[4] The thiomorpholine scaffold itself is integral to compounds with a wide array of pharmacological activities, including antitubercular and kinase inhibitory functions.[3][5]
This guide provides a comprehensive technical overview of 4-(6-Chloropyridazin-3-yl)thiomorpholine for researchers and drug development professionals. We will delve into its chemical identity, a validated synthesis protocol, analytical characterization, pharmacological potential, and essential safety considerations, providing a holistic understanding of this valuable research chemical.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is anchored by its unique Chemical Abstracts Service (CAS) number and its intrinsic molecular properties. These data are critical for procurement, regulatory compliance, and computational modeling.
| Property | Value | Source |
| CAS Number | 56392-82-6 | [6] |
| Molecular Formula | C₈H₁₀ClN₃S | [6] |
| Molecular Weight | 215.7 g/mol | [6] |
| IUPAC Name | 4-(6-chloropyridazin-3-yl)thiomorpholine | N/A |
| Synonyms | 4-(6-chloro-3-pyridazinyl)thiomorpholine | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
Part 2: Synthesis and Characterization
The synthesis of 4-(6-Chloropyridazin-3-yl)thiomorpholine is predicated on a well-established and robust reaction mechanism: nucleophilic aromatic substitution (SₙAr). This pathway is highly effective for displacing activated halides from electron-deficient aromatic systems like the pyridazine ring.
Synthesis Workflow: Nucleophilic Aromatic Substitution
The core of the synthesis involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards nucleophilic attack. A non-nucleophilic base is required to quench the HCl generated in situ, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles for SₙAr reactions involving similar heterocyclic systems.[4][7]
-
Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add thiomorpholine (1.1 eq).
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Addition of Base: Add an excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq). The causality here is critical: the base neutralizes the hydrochloric acid byproduct, preventing the protonation of the thiomorpholine nitrogen, which would render it non-nucleophilic and halt the reaction.
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Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3,6-dichloropyridazine is consumed.
-
Workup: Cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(6-Chloropyridazin-3-yl)thiomorpholine.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research chemical. The following techniques are standard for characterizing the title compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of protons. The spectrum is expected to show two distinct triplets for the thiomorpholine protons adjacent to the sulfur and nitrogen atoms, respectively, and two doublets in the aromatic region for the pyridazine ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon framework of the molecule, confirming the number of unique carbon environments.
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.7, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).
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Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and S, which should align with the calculated values for the molecular formula C₈H₁₀ClN₃S.
Part 3: Pharmacological Context and Drug Development Applications
The true value of 4-(6-Chloropyridazin-3-yl)thiomorpholine lies in its potential as a versatile building block for synthesizing more complex, biologically active molecules. Its structure is primed for further chemical modification, particularly at the chloro-position.
The "Privileged Scaffold" Concept
The compound's design leverages the strengths of its constituent parts. This strategic combination is a powerful approach in medicinal chemistry to generate novel compounds with a high probability of biological activity.
Applications in Kinase Inhibitor Development
The morpholine analog of this compound, 4-(6-chloropyridazin-3-yl)morpholine, is explicitly noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The pyridazine core can mimic the hinge-binding motifs required for potent kinase inhibition. The thiomorpholine group can occupy adjacent pockets, and its sulfur atom can serve as a metabolic handle to fine-tune drug properties. The chlorine atom on the pyridazine ring is an ideal reactive handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR).
Role in Anti-inflammatory and Analgesic Research
Pyridazine derivatives have been investigated as multi-target anti-inflammatory agents, targeting enzymes like COX-2 and 5-LOX.[2] Other substituted pyridazines have shown analgesic properties.[9][10] The title compound serves as a valuable starting point for developing novel agents in this therapeutic area.
Part 4: Safety, Handling, and Storage
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3,6-Dichloropyridazine (Precursor): Classified as toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[11]
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Thiomorpholine (Precursor): Causes severe skin burns and eye damage and is a combustible liquid.
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(6-Chloropyridazin-3-yl)thiomorpholine is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis from readily available precursors is straightforward, and its structure is ripe for elaboration into novel, high-value drug candidates. By combining the well-documented biological relevance of the pyridazine core with the advantageous physicochemical properties of the thiomorpholine ring, this compound represents a significant entry point for discovery programs targeting a range of diseases, most notably in oncology and inflammation. Its utility underscores the power of modular design in modern medicinal chemistry.
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